Cas no 63649-33-2 (1-ethynyl-2,6-dimethylcyclohexan-1-ol)

1-Ethynyl-2,6-dimethylcyclohexan-1-ol is a specialized cyclohexanol derivative featuring an ethynyl group at the 1-position and methyl substituents at the 2- and 6-positions. This compound is of interest in synthetic organic chemistry due to its sterically hindered structure and the reactivity of its alkyne functionality, which allows for selective modifications such as Sonogashira couplings or cycloadditions. The hydroxyl group further enhances its utility as a precursor for ethers, esters, or other derivatives. Its defined stereochemistry and structural rigidity make it valuable in the development of chiral ligands, pharmaceuticals, or fine chemicals requiring precise molecular frameworks. Suitable for controlled reactions under inert conditions.
1-ethynyl-2,6-dimethylcyclohexan-1-ol structure
63649-33-2 structure
Product Name:1-ethynyl-2,6-dimethylcyclohexan-1-ol
CAS No:63649-33-2
MF:C10H16O
MW:152.233443260193
CID:2791317
PubChem ID:71372296
Update Time:2025-10-29

1-ethynyl-2,6-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-ethynyl-2,6-dimethylcyclohexan-1-ol
    • UADWWWKOGCAZLN-UHFFFAOYSA-N
    • 63649-33-2
    • EN300-1273446
    • 1-ethynyl-2,6-dimethylcyclohexanol
    • DTXSID40795180
    • SCHEMBL15775017
    • Inchi: 1S/C10H16O/c1-4-10(11)8(2)6-5-7-9(10)3/h1,8-9,11H,5-7H2,2-3H3
    • InChI Key: UADWWWKOGCAZLN-UHFFFAOYSA-N
    • SMILES: OC1(C#C)C(C)CCCC1C

Computed Properties

  • Exact Mass: 152.120115130Da
  • Monoisotopic Mass: 152.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

1-ethynyl-2,6-dimethylcyclohexan-1-ol Pricemore >>

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Additional information on 1-ethynyl-2,6-dimethylcyclohexan-1-ol

1-Ethynyl-2,6-Dimethylcyclohexan-1-Ol: A Comprehensive Overview

The compound with CAS No. 63649-33-2, commonly referred to as 1-ethynyl-2,6-dimethylcyclohexan-1-ol, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexane ring with an ethynyl group and two methyl substituents. The presence of the hydroxyl group at the 1-position further enhances its reactivity and functional versatility.

1-Ethynyl-2,6-dimethylcyclohexan-1-ol has been extensively studied for its potential applications in drug discovery, polymer synthesis, and as a building block in organic synthesis. Recent research has highlighted its role in the development of novel materials with tailored properties. For instance, studies have demonstrated that this compound can serve as a precursor for the synthesis of advanced polymers with improved mechanical and thermal stability.

One of the key aspects of 1-ethynyl-2,6-dimethylcyclohexan-1-ol is its ability to undergo various types of chemical transformations. The ethynyl group, being highly reactive, can participate in click chemistry reactions such as the Huisgen cycloaddition, enabling the construction of complex molecular architectures. Additionally, the hydroxyl group provides a site for further functionalization, such as esterification or etherification, which can be exploited to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-ethynyl-2,6-dimethylcyclohexan-1-ol. Quantum mechanical calculations have revealed that the molecule exhibits a unique balance between conjugation and steric effects due to its substituents. This balance is crucial for its role in catalytic processes and as a ligand in coordination chemistry.

In terms of synthesis, 1-ethynyl-2,6-dimethylcyclohexan-1-ol can be prepared via several routes. One common method involves the hydrocyanation of an appropriate alkyne followed by reduction and subsequent functionalization steps. Another approach utilizes organocatalytic methods to achieve high yields and selectivity. These synthetic strategies have been optimized in recent studies to enhance efficiency and reduce environmental impact.

The physical and chemical properties of 1-ethynyl-2,6-dimethylcyclohexan-1-ol make it an attractive candidate for various industrial applications. Its solubility profile allows it to be used in both polar and non-polar solvents, facilitating its integration into diverse chemical processes. Moreover, its thermal stability up to moderate temperatures makes it suitable for applications requiring heat resistance.

From an environmental standpoint, researchers have explored the biodegradability and toxicity of 1-Ethynyl-2,6-Dimethylcyclohexan-Ol to ensure its safe use in commercial products. Studies indicate that under controlled conditions, the compound exhibits low toxicity and moderate biodegradability rates. These findings are particularly important for industries seeking eco-friendly alternatives in their production processes.

In conclusion, CAS No. 63649-33-2, or 1-Ethynyl-Cyclohexanol Derivative, stands out as a multifaceted compound with promising potential across various scientific domains. Its unique structure, reactivity profile, and compatibility with modern synthetic techniques position it as a valuable asset in contemporary chemical research and industrial applications.

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